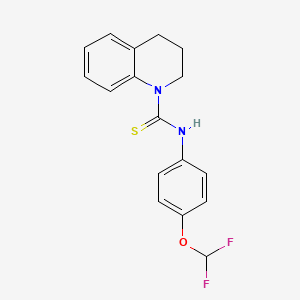![molecular formula C19H16N4O3 B2869149 3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1334369-20-8](/img/structure/B2869149.png)
3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is a common feature in many pharmaceutical drugs due to its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves multistep processes. For instance, one approach involves the construction of novel benzimidazole derivatives from commercially available amino acids, amines, and carboxylic acids . Another method involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties, which led to a marked enhancement of the aqueous solubility .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazole derivatives have been found to show considerable cytotoxicity, with IC50 values ranging from 0.54 to 31.86 μM . They effectively inhibit microtubule assembly formation .Physical and Chemical Properties Analysis
Benzimidazole derivatives are known for their broad range of chemical and biological properties . For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Compounds within the same family as the specified chemical have been synthesized and evaluated for their pharmacological properties. For example, nitrogen and sulfur-containing heterocyclic compounds have been prepared and tested for their antibacterial activity against various bacterial strains and antifungal activity against Candida albicans (Mistry & Desai, 2006). Similarly, imidazolyl Schiff bases, triazoles, and azetidinones have been synthesized and shown to exhibit excellent antibacterial activity, highlighting their potential as antimicrobial agents (Rekha et al., 2019).
Antimicrobial Activity
Several studies have focused on synthesizing and testing the antimicrobial activity of compounds related to the one . For instance, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have been screened for antibacterial and antifungal activities, with certain compounds exhibiting good antimicrobial activity (Patel & Patel, 2011). Additionally, azetidinone and thiazolidinone moieties linked to the indole nucleus have demonstrated antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).
Anti-inflammatory and Analgesic Properties
The synthesis and evaluation of related compounds for their anti-inflammatory and analgesic properties have also been documented. For instance, a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides were synthesized and screened for their anti-inflammatory, analgesic, and kinase inhibition activities, with some compounds showing promising results (Sondhi et al., 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[2-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(11-23-15-7-3-4-8-16(15)26-19(23)25)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHJQLDAJNOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

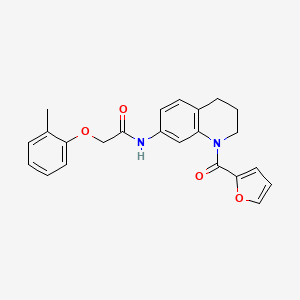

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2869075.png)
![5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2869076.png)
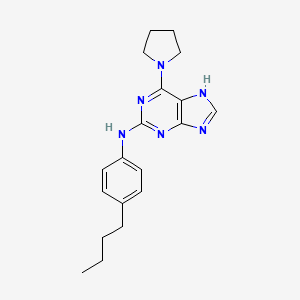

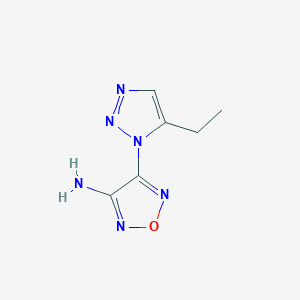
![3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2869084.png)
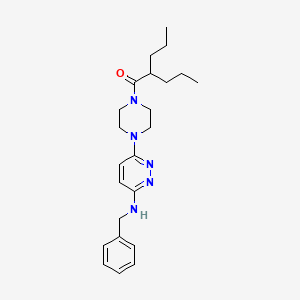
![1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B2869086.png)


